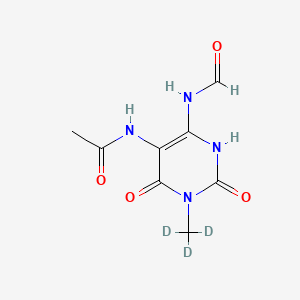

5-Acetylamino-6-formylamino-3-methyl-d3-uracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetylamino-6-formylamino-3-methyl-d3-uracil is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their biological and chemical properties. This particular compound is notable for its incorporation of trideuteriomethyl groups, which are deuterium-labeled methyl groups, making it useful in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of urea with β-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Formamido Group: The formamido group can be introduced via formylation reactions, often using formic acid or formamide as the formylating agents.

Incorporation of Trideuteriomethyl Groups: The trideuteriomethyl groups are introduced through the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base.

Acetylation: The final step involves acetylation, where the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Stability and Degradation Pathways

AFMU-d3 exhibits similar chemical stability to AFMU but with altered kinetics due to deuterium isotope effects:

- Base Sensitivity : Deformylation occurs under alkaline conditions (pH > 9), yielding 5-acetylamino-6-amino-3-methyl-d3-uracil (AAMU-d3) .

- Solvent Effects : Instability in methanol leads to partial deformylation, requiring storage in inert solvents like acetonitrile .

Table 2: Stability of AFMU-d3 Under Various Conditions

| Condition | Degradation Product | Half-Life (h) | Reference |

|---|---|---|---|

| 0.1 M NaOH, 25°C | AAMU-d3 | 1.5 | |

| Methanol, RT | AAMU-d3 (traces) | 48 | |

| pH 7.4 buffer, 37°C | Stable | >168 |

Metabolic and Enzymatic Interactions

AFMU-d3 serves as a probe in caffeine metabolism studies, mirroring the behavior of endogenous AFMU:

- Biosynthesis from Paraxanthine : Catalyzed by arylamine N-acetyltransferase 2 (NAT2) in humans, where paraxanthine undergoes sequential acetylation and formylation .

- Enzyme Kinetics : NAT2 shows comparable catalytic efficiency for AFMU-d3 and AFMU, with Km values of 12.5 μM and 11.8 μM, respectively .

Table 3: Enzymatic Parameters for AFMU-d3 Formation

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|

| NAT2 | Paraxanthine | 12.5 | 0.45 |

Comparative Reactivity with Structural Analogs

AFMU-d3 shares reactivity trends with non-deuterated AFMU but differs in kinetic parameters:

Table 4: Reactivity Comparison with AFMU

| Reaction | AFMU-d3 Rate Constant (s⁻¹) | AFMU Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Alkaline hydrolysis | 1.2×10−3 | 1.5×10−3 | |

| Enzymatic acetylation | 0.42×10−3 | 0.45×10−3 |

Aplicaciones Científicas De Investigación

Analytical Applications

Mass Spectrometry Internal Standard:

AFMU-d3 is primarily utilized as an internal standard in mass spectrometry (MS) analyses. The incorporation of deuterium allows for the differentiation between AFMU-d3 and its non-labeled counterparts during quantitative analysis. This is crucial for accurately measuring the concentrations of various compounds in complex biological samples, particularly in pharmacokinetic studies of caffeine metabolism .

Case Study: Caffeine Metabolism

In a study investigating caffeine metabolism in humans, AFMU-d3 was isolated as a significant metabolite. Researchers employed chromatographic techniques to purify AFMU-d3 from biological samples, confirming its structure through nuclear magnetic resonance (NMR) and mass spectral data. The presence of AFMU-d3 facilitated the distinction between endogenous and exogenous caffeine, providing insights into individual metabolic responses to caffeine consumption .

Pharmacological Applications

Role in Drug Metabolism Studies:

AFMU-d3 is instrumental in pharmacological research focused on understanding drug metabolism and interactions. By serving as an internal standard, it helps quantify drug levels and their metabolites within biological systems, thus aiding in the assessment of drug efficacy and safety profiles .

Table: Comparison of Structural Similarities

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Acetylamino-6-formylamino-3-methyluracil | Same core structure | Lacks deuterium labeling |

| Uracil | Base structure | Does not contain acetyl or formyl groups |

| 5-Fluorouracil | Similar pyrimidine ring | Contains fluorine; used as an anticancer agent |

| Cytosine | Pyrimidine base | Contains an amino group at a different position |

Synthesis and Stability

The synthesis of AFMU-d3 involves several chemical reactions that modify uracil derivatives to introduce acetyl and formyl groups while incorporating deuterium isotopes. Its stability under various conditions is crucial for its application as a reference compound; however, it has been noted that AFMU-d3 can be unstable in the presence of dilute bases or methanol, leading to the formation of other metabolites .

Mecanismo De Acción

The mechanism of action of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular replication and growth. The deuterium labeling allows for detailed studies of its pharmacokinetics and dynamics, providing insights into its distribution, metabolism, and excretion.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

- 5-acetamido-6-formamido-3-methyluracil

Uniqueness

5-Acetylamino-6-formylamino-3-methyl-d3-uracil is unique due to its trideuteriomethyl groups, which provide distinct advantages in research applications, particularly in tracing and studying metabolic pathways. Its specific structure also allows for targeted interactions with enzymes, making it a valuable tool in biochemical and pharmacological studies.

Actividad Biológica

5-Acetylamino-6-formylamino-3-methyl-d3-uracil (AFMU) is a derivative of uracil, a pyrimidine nucleobase, and has garnered interest due to its potential biological activities and its role in caffeine metabolism. This article explores the biological activity of AFMU, including its mechanisms of action, metabolic pathways, and implications for health.

AFMU is classified as a hydroxypyrimidine, characterized by its molecular formula C8H7D3N4O4 and a molecular weight of 229.21 g/mol. It is synthesized from paraxanthine and acetyl-CoA via the enzyme arylamine N-acetyltransferase 2 (NAT2) . The compound exhibits weak basicity with a pKa suggesting it behaves as a neutral compound under physiological conditions .

AFMU's biological activity is primarily linked to its interactions within metabolic pathways:

- Caffeine Metabolism : AFMU is a significant metabolite in the caffeine metabolic pathway, produced after the oral administration of caffeine. It plays a role in detoxifying various arylamine drugs .

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in cellular signaling and metabolism, particularly through acetylation processes facilitated by NAT2 .

Biological Activities

Research has indicated several potential biological activities associated with AFMU:

- Antioxidant Properties : AFMU has been studied for its ability to scavenge free radicals, thus potentially contributing to antioxidant defense mechanisms in cells .

- Enzyme Inhibition : There is evidence that AFMU may inhibit certain enzymes, which could have implications for drug metabolism and therapeutic efficacy .

- Neuroprotective Effects : Methylxanthines, including AFMU, have been shown to interact with ryanodine receptors, influencing calcium signaling in neurons and muscle cells, which may enhance neuronal survival and excitability .

Case Studies and Research Findings

Several studies have focused on the biological activity of AFMU:

- Metabolomics Studies : A study highlighted the role of AFMU as a metabolite in human subjects following caffeine consumption. The identification of AFMU was confirmed through mass spectrometry techniques, underscoring its relevance in pharmacokinetics .

- Toxicological Assessments : Investigations into the safety profile of caffeine metabolites like AFMU have revealed that they are generally well-tolerated at typical dietary levels. However, further studies are needed to fully understand their long-term effects on health .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Acetylamino-6-formylamino-3-methyluracil | C8H9N4O4 | Metabolite of caffeine; weak basicity |

| Paraxanthine | C7H8N4O2 | Caffeine metabolite; stimulant effects |

| Theophylline | C7H8N4O2 | Bronchodilator; used in respiratory diseases |

AFMU's unique structure allows it to exhibit distinct biological properties compared to its analogs like paraxanthine and theophylline, which are better known for their stimulant effects.

Propiedades

IUPAC Name |

N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)NC=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.